4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-yl 4-bromobenzoate
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Overview
Description
4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-yl 4-bromobenzoate is a complex organic compound that features a benzoxazole ring, a sulfanyl group, and a bromobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-yl 4-bromobenzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Introduction of the Sulfanyl Group: The benzoxazole ring is then reacted with a thiol compound to introduce the sulfanyl group.
Alkyne Formation: The resulting compound is further reacted with an alkyne precursor to form the but-2-yn-1-yl group.
Esterification: Finally, the compound undergoes esterification with 4-bromobenzoic acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-yl 4-bromobenzoate can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The bromine atom in the benzoate ester can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-yl 4-bromobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-yl 4-bromobenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzoxazole ring and sulfanyl group can participate in hydrogen bonding and other interactions, influencing the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-yl 2-bromobenzoate: Similar structure but with a different position of the bromine atom.
4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-ol: Lacks the bromobenzoate ester group.
Uniqueness
4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-yl 4-bromobenzoate is unique due to the combination of its benzoxazole ring, sulfanyl group, and bromobenzoate ester. This combination imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
4-(1,3-benzoxazol-2-ylsulfanyl)but-2-ynyl 4-bromobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrNO3S/c19-14-9-7-13(8-10-14)17(21)22-11-3-4-12-24-18-20-15-5-1-2-6-16(15)23-18/h1-2,5-10H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBOVHQYYVNHRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC#CCOC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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